1-Chloro-4-(2-methoxyethoxy)isoquinoline
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Overview
Description
1-Chloro-4-(2-methoxyethoxy)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a chlorine atom at the 1-position and a 2-methoxyethoxy group at the 4-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-methoxyethoxy)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with chlorinating agents to introduce the chlorine atom at the 1-position. Subsequently, the 2-methoxyethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. Catalytic processes, such as those involving transition metals, are frequently employed to enhance reaction yields and selectivity. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-methoxyethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 1-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the compound can yield dihydroisoquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of dihydroisoquinoline derivatives.
Scientific Research Applications
1-Chloro-4-(2-methoxyethoxy)isoquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-hydroxyisoquinoline: Similar structure with a hydroxyl group at the 4-position instead of a 2-methoxyethoxy group.
4-(2-methoxyethoxy)isoquinoline: Lacks the chlorine atom at the 1-position.
1-Chloroisoquinoline: Lacks the 2-methoxyethoxy group at the 4-position.
Uniqueness
1-Chloro-4-(2-methoxyethoxy)isoquinoline is unique due to the presence of both the chlorine atom and the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Properties
Molecular Formula |
C12H12ClNO2 |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
1-chloro-4-(2-methoxyethoxy)isoquinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-15-6-7-16-11-8-14-12(13)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3 |
InChI Key |
SJVJOTMOBFORNY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C(C2=CC=CC=C21)Cl |
Origin of Product |
United States |
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